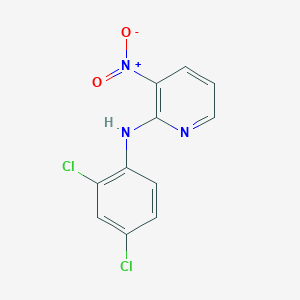

N-(2,4-Dichlorophenyl)-3-nitropyridin-2-amine

Description

N-(2,4-Dichlorophenyl)-3-nitropyridin-2-amine is a nitro-substituted 2-aminopyridine derivative featuring a 2,4-dichlorophenyl group attached to the pyridine ring’s amine moiety. The nitro group at the 3-position of the pyridine ring and the electron-withdrawing dichlorophenyl substituent likely influence its electronic properties, reactivity, and biological activity.

Properties

CAS No. |

61963-77-7 |

|---|---|

Molecular Formula |

C11H7Cl2N3O2 |

Molecular Weight |

284.09 g/mol |

IUPAC Name |

N-(2,4-dichlorophenyl)-3-nitropyridin-2-amine |

InChI |

InChI=1S/C11H7Cl2N3O2/c12-7-3-4-9(8(13)6-7)15-11-10(16(17)18)2-1-5-14-11/h1-6H,(H,14,15) |

InChI Key |

YTINTZINGVRBTA-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC(=C(N=C1)NC2=C(C=C(C=C2)Cl)Cl)[N+](=O)[O-] |

Origin of Product |

United States |

Preparation Methods

This sequence illustrates the controlled functional group transformations on the pyridine ring and the introduction of the dichlorophenyl amine moiety through nucleophilic substitution and acylation steps.

Alternative Route: Nucleophilic Aromatic Substitution on 2,4-Dichloro-3-nitropyridine

An alternative method involves nucleophilic aromatic substitution (SNAr) on 2,4-dichloro-3-nitropyridine with 2,4-dichlorophenylamine:

- Starting Material: 2,4-dichloro-3-nitropyridine, prepared as above or commercially available.

- Reaction: The chlorine at the 2-position is substituted by the 2,4-dichlorophenylamine nucleophile under heated conditions, often in polar aprotic solvents like DMF or DMSO.

- Conditions: Heating around 120–130°C for several hours.

- Outcome: Formation of N-(2,4-dichlorophenyl)-3-nitropyridin-2-amine.

This method leverages the activated position ortho to the nitro group for nucleophilic substitution, a common strategy in aromatic amine synthesis.

Summary Table of Key Preparation Steps and Conditions

| Step | Reaction | Reagents & Conditions | Temperature | Yield (%) | Notes |

|---|---|---|---|---|---|

| 1 | Nitration of 4-chloro-2-aminopyridine | HNO3/H2SO4 mixture | Controlled, <100°C | Not specified | Introduces nitro group at 3-position |

| 2 | Diazotization and hydrolysis | NaNO2, HCl, 0–5°C then 60–80°C | 0–5°C then 60–80°C | Not specified | Converts amino to hydroxyl group |

| 3 | Chlorination of 4-chloro-3-nitropyridin-2-ol | POCl3, diisopropylethylamine | 25–30°C then 90–100°C | ~57.5 | Forms 2,4-dichloro-3-nitropyridine |

| 4 | Hydrolysis to 2-chloro-3-nitropyridin-4-ol | Sodium acetate, DMF | 120–125°C | ~50 | Hydroxyl substitution at 4-position |

| 5 | Acylation to N-(4-chloro-3-nitropyridin-2-yl) cyclopropanecarboxamide | Cyclopropane carbonyl chloride, triethylamine, DCM | -10 to 35°C | Not specified | Amide formation step |

| 6 | Nucleophilic aromatic substitution | 2,4-dichlorophenylamine, DMF or DMSO | 120–130°C | Not specified | Final substitution to form target compound |

Research Findings and Considerations

- The nitration step requires careful temperature control to avoid over-nitration and side reactions.

- Diazotization and hydrolysis are performed at low temperature initially to stabilize the diazonium intermediate, then heated for hydrolysis.

- The chlorination with POCl3 is a common method to convert hydroxyl groups on pyridines to chloro substituents, facilitating further substitution.

- Nucleophilic aromatic substitution is favored at positions activated by electron-withdrawing groups such as nitro and chloro substituents.

- The use of bases such as triethylamine is critical to neutralize generated HCl and drive acylation reactions.

- Purification typically involves extraction, drying over anhydrous sodium sulfate, solvent removal under reduced pressure, and recrystallization.

- Yields for intermediate steps range from moderate to good (50–60%), with overall yields depending on reaction scale and purification efficiency.

Chemical Reactions Analysis

Types of Reactions

N-(2,4-Dichlorophenyl)-3-nitropyridin-2-amine can undergo various chemical reactions, including:

Oxidation: The nitro group can be reduced to an amino group under suitable conditions.

Substitution: The chlorine atoms on the phenyl ring can be substituted with other functional groups through nucleophilic aromatic substitution reactions.

Coupling Reactions: The compound can participate in Suzuki-Miyaura coupling reactions to form biaryl compounds.

Common Reagents and Conditions

Oxidation: Common reagents include hydrogen gas (H2) in the presence of a palladium catalyst.

Substitution: Reagents such as sodium methoxide (NaOCH3) or potassium tert-butoxide (KOtBu) are often used.

Coupling Reactions: Boronic acids and palladium catalysts are typically employed.

Major Products Formed

Reduction: The major product is N-(2,4-Dichlorophenyl)-3-aminopyridin-2-amine.

Substitution: Products vary depending on the substituent introduced.

Coupling: Biaryl compounds are the primary products.

Scientific Research Applications

N-(2,4-Dichlorophenyl)-3-nitropyridin-2-amine has a wide range of applications in scientific research:

Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.

Industry: It is used in the development of agrochemicals and dyes.

Mechanism of Action

The mechanism of action of N-(2,4-Dichlorophenyl)-3-nitropyridin-2-amine involves its interaction with specific molecular targets. The nitro group can undergo reduction to form reactive intermediates that interact with cellular components, leading to various biological effects. The compound may also inhibit specific enzymes or receptors, thereby modulating biochemical pathways .

Comparison with Similar Compounds

Structural Features and Substituent Effects

Table 1: Structural Comparison of Selected 3-Nitro-2-aminopyridine Derivatives

| Compound Name | Substituents on Pyridine | Aryl Group on Amine | Molecular Weight | Key Features |

|---|---|---|---|---|

| N-(2,4-Dichlorophenyl)-3-nitropyridin-2-amine | 3-Nitro | 2,4-Dichlorophenyl | 312.15 (calc) | Two Cl atoms enhance lipophilicity |

| N-(4-Chlorophenyl)-3-nitropyridin-2-amine (3k) | 3-Nitro | 4-Chlorophenyl | 279.69 | Single Cl; simpler substitution |

| 6-Chloro-N-[2-(4-chlorophenyl)ethyl]-3-nitropyridin-2-amine | 3-Nitro, 6-Chloro | 2-(4-Chlorophenyl)ethyl | 312.15 | Chloroethyl chain increases bulk |

| 5-(4-Bromophenyl)-N-(4-chlorophenyl)-3-nitropyridin-2-amine (3k) | 3-Nitro | 4-Bromophenyl (pyridine), 4-Cl (amine) | 388.62 | Bromine enhances molecular weight |

| 4-Methyl-3-nitropyridin-2-amine | 3-Nitro, 4-Methyl | None (H) | 169.14 | Lacks aryl group; smaller size |

Key Observations :

- Electron-Withdrawing Effects : The 3-nitro group and chloro/bromo substituents on the aryl ring modulate electron density, affecting reactivity and binding to biological targets .

- Steric Effects : Bulkier substituents (e.g., naphthyl in 3i) may hinder molecular packing, altering solubility or crystallization behavior .

Physical and Spectral Properties

Table 2: Comparative Physical Properties

| Compound | Melting Point (°C) | Solubility (Polar Solvents) | NMR Shifts (1H/13C) |

|---|---|---|---|

| N-(4-Chlorophenyl)-3-nitropyridin-2-amine | 160–162 (lit) | Moderate in DMSO | δ 8.5 (H6), 140.2 (C-NO2) |

| 5-(4-Bromophenyl)-N-(4-Cl-phenyl)-3-nitropyridin-2-amine (3k) | 185–187 | Low in water | δ 8.7 (H6), 138.9 (C-NO2) |

| Target Compound (Predicted) | ~175–180 | Low in water, high in DMF | δ 8.6 (H6), 141.0 (C-NO2) |

Notes:

Biological Activity

N-(2,4-Dichlorophenyl)-3-nitropyridin-2-amine, a compound derived from 3-nitropyridine, has garnered attention for its diverse biological activities. This article explores its mechanisms of action, therapeutic potentials, and relevant case studies, supported by data tables and research findings.

Chemical Structure and Properties

The compound's structure includes a nitro group at the 3-position of the pyridine ring and a dichlorophenyl substituent. This configuration is significant for its biological activity.

- Inhibition of Inflammatory Cytokines : Research indicates that N-(2,4-Dichlorophenyl)-3-nitropyridin-2-amine can inhibit tumor necrosis factor-alpha (TNF-α) production in LPS-stimulated human monocytes. This suggests potential applications in treating inflammatory diseases.

- Antiviral Activity : The compound has shown promise in inhibiting the influenza virus, indicating its potential as an antiviral agent.

- Nucleophilic Reactivity : The compound's reactivity with nucleophiles such as amines and thiols allows it to participate in various biochemical pathways, potentially leading to the synthesis of novel derivatives with enhanced biological properties .

Biological Activities

The biological activities of N-(2,4-Dichlorophenyl)-3-nitropyridin-2-amine are summarized in the following table:

Case Studies and Research Findings

- Study on TNF-α Inhibition : A study demonstrated that N-(2,4-Dichlorophenyl)-3-nitropyridin-2-amine significantly reduced TNF-α levels in human monocytes exposed to LPS. This reduction was dose-dependent and highlighted the compound's anti-inflammatory potential.

- Antiviral Screening : In high-throughput screening assays, this compound was identified as a potential inhibitor of viral replication mechanisms, suggesting its utility in developing antiviral therapies .

- Antimicrobial Properties : Research has indicated that derivatives of nitropyridines, including this compound, possess antimicrobial properties by generating reactive intermediates that can damage microbial DNA .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.